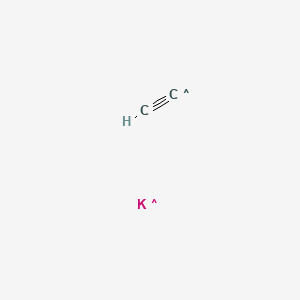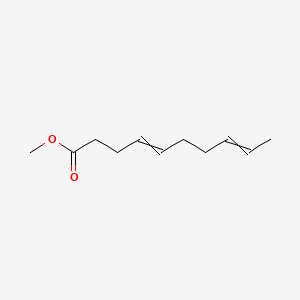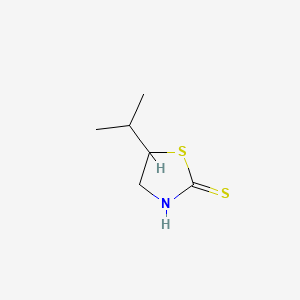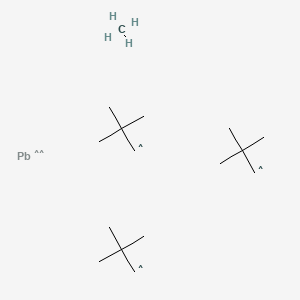
CID 101289952
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
CID 101289952 can be synthesized through the reaction of lead tetraacetate with neopentylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of methyltrineopentyllead involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
CID 101289952 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert methyltrineopentyllead to lower oxidation state lead compounds.
Substitution: The neopentyl and methyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in lead oxides, while substitution reactions can yield various alkyl or aryl lead compounds.
科学的研究の応用
CID 101289952 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of methyltrineopentyllead involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
Tetraethyllead: Another organolead compound used as an anti-knock agent in gasoline.
Tetramethyllead: Similar in structure but with four methyl groups instead of neopentyl groups.
Trimethyllead chloride: A related compound with three methyl groups and one chloride.
Uniqueness
CID 101289952 is unique due to its combination of one methyl group and three neopentyl groups, which imparts distinct chemical properties and reactivity compared to other organolead compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
13406-11-6 |
|---|---|
分子式 |
C16H37Pb |
分子量 |
436.672 |
IUPAC名 |
2,2-dimethylpropane;lead;methane |
InChI |
InChI=1S/3C5H11.CH4.Pb/c3*1-5(2,3)4;;/h3*1H2,2-4H3;1H4; |
InChIキー |
TZFISADJMNSNHS-UHFFFAOYSA-N |
SMILES |
C.CC(C)(C)[CH2].CC(C)(C)[CH2].CC(C)(C)[CH2].[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



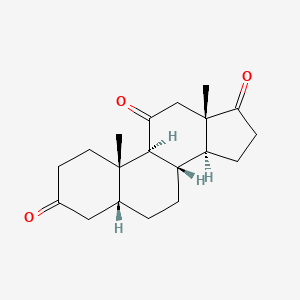
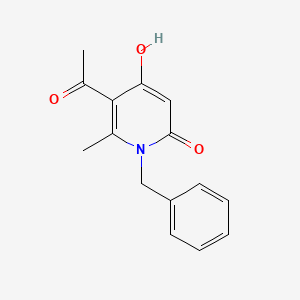
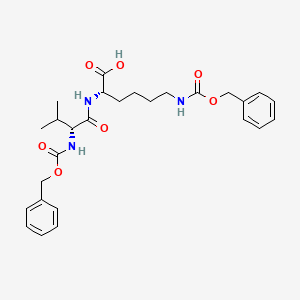
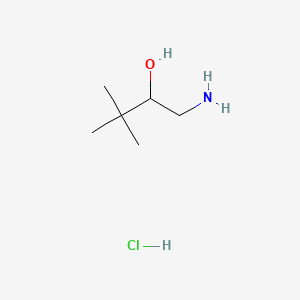
![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)
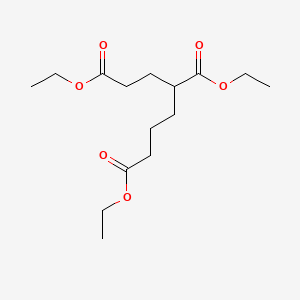
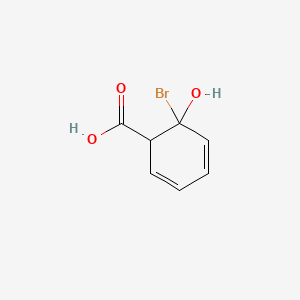
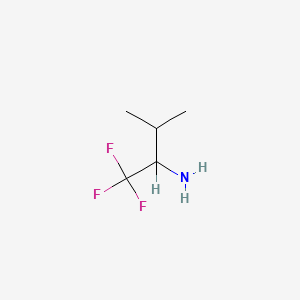
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
